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Get Quote

Executive Summary
1-(3,5-Dimethylphenyl)-1H-pyrazole (CAS 360045-03-0) represents a distinct subclass of N-

arylpyrazoles where the steric and lipophilic modulation is confined to the meta positions of the

N-phenyl ring, leaving the pyrazole core unsubstituted. Unlike its more common isomer, 3,5-

dimethyl-1-phenyl-1H-pyrazole, this scaffold offers a unique "steric anchor" (the 3,5-xylyl group)

that increases lipophilicity and metabolic stability without imposing immediate steric hindrance

at the biaryl axis (the N-C bond). This guide provides a comprehensive structural analysis,

synthesis protocols, and spectroscopic characterization standards for this specific chemotype.

Part 1: Molecular Architecture & Conformational
Dynamics
Structural Definition
The molecule consists of a planar 1H-pyrazole ring coupled to a 3,5-dimethylbenzene (m-xylyl)

moiety.[1] The absence of ortho substituents on the phenyl ring allows for a rotational degree of

freedom distinct from 2,6-disubstituted analogs.
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Key Structural Parameters:

Formula:

Molecular Weight: 172.23 g/mol [2]

Rotatable Bonds: 1 (N1–C1' bond)

Topological Polar Surface Area (TPSA): ~17.8 Å² (attributed to the pyridinic nitrogen N2).

Conformational Analysis (The Biaryl Twist)
The conformation of N-arylpyrazoles is governed by the balance between

-conjugation (planar preference) and steric repulsion between the pyrazole H5 and the phenyl
ortho protons (H2'/H6').

Twist Angle (

): In the absence of ortho substituents on the phenyl ring (as in this 3,5-dimethyl isomer), the
equilibrium twist angle typically lies between 18° and 25°. This slight twist relieves the steric
clash between the pyrazole H5 and phenyl H2'/H6' while maintaining partial orbital overlap
between the nitrogen lone pair and the phenyl

-system.

3,5-Dimethyl Effect: The methyl groups at the meta positions do not directly influence the N-

C twist angle. However, they significantly increase the molecular volume and lipophilicity

(LogP ~3.2 vs 2.5 for 1-phenylpyrazole), altering the packing efficiency in the solid state.

Electronic Distribution
The pyrazole ring acts as an electron-deficient heteroaromatic system, while the 3,5-

dimethylphenyl group is electron-rich due to the inductive (+I) effect of the two methyl groups.

Dipole Moment: The vector points generally from the phenyl ring toward the pyrazole N2.

Reactivity: The pyrazole C4 position remains the most nucleophilic site, suitable for

electrophilic aromatic substitution (e.g., halogenation, formylation).
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Part 2: Synthesis & Purity Protocols
To ensure structural integrity for analysis, high-purity material is required. Two primary routes

are established: Ullmann Coupling (Transition Metal Catalyzed) and Cyclocondensation.

Route A: Copper-Catalyzed Ullmann Coupling
(Recommended)
This method is preferred for its modularity and high yield, avoiding the handling of unstable

hydrazine intermediates.

Protocol:

Reagents: 1H-Pyrazole (1.0 eq), 1-Bromo-3,5-dimethylbenzene (1.1 eq), CuI (0.1 eq),

Ligand (trans-N,N'-dimethylcyclohexane-1,2-diamine or 8-hydroxyquinoline, 0.2 eq),

(2.0 eq).

Solvent: Anhydrous Dioxane or DMF.

Conditions: Heat to 110°C for 12–24 hours under Argon.

Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Route B: Hydrazine Condensation
Useful for large-scale preparation where metal contamination must be avoided.

Reagents: 3,5-Dimethylphenylhydrazine HCl + 1,1,3,3-Tetramethoxypropane

(Malonaldehyde equivalent).

Conditions: Reflux in Ethanol/HCl.

Synthesis Workflow Diagram
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Caption: Copper-catalyzed C-N bond formation mechanism via Ullmann-type coupling.

Part 3: Analytical Characterization (The Core)
This section details the spectroscopic fingerprints required to validate the structure.

Nuclear Magnetic Resonance (NMR) Analysis
The symmetry of the 3,5-dimethylphenyl group simplifies the aromatic region.

Predicted

H NMR Data (400 MHz,

):
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Position
Proton
Type

Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Assignme
nt Logic

Py-H3/H5 Aromatic 7.70 – 7.75 Doublet (d) 2H

Deshielded

by adjacent

N atoms.

Py-H4 Aromatic 6.42 – 6.46 Triplet/dd 1H

Shielded

"pyrrole-

like"

position.

Ph-H2'/H6' Aromatic 7.30 – 7.35 Singlet (s)* 2H -

Ortho to N,

meta

coupling

only.

Ph-H4' Aromatic 6.95 – 7.00 Singlet (s) 1H -

Para to N,

shielded by

methyls.

Ph-CH3 Methyl 2.35 – 2.40 Singlet (s) 6H -

Characteris

tic benzylic

methyls.

Note: Ph-H2'/H6' may appear as a fine doublet or broad singlet due to long-range coupling with

Ph-H4' or Methyls.

C NMR Key Signals:

Methyl Carbons: ~21.4 ppm.

Pyrazole C4: ~107.5 ppm (High field).

Pyrazole C3/C5: ~140.0 / 127.0 ppm.

Phenyl Ipso (C1'): ~140.0 ppm.
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Mass Spectrometry (MS)
Ionization: ESI+ or APCI.

Molecular Ion (

): m/z 173.1.

Fragmentation Pattern:

Loss of

(typical for pyrazoles)

Formation of aziridine/radical species.

Tropylium ion formation from the dimethylphenyl fragment (m/z 105 region).

Infrared Spectroscopy (FT-IR)
C=N Stretch (Pyrazole): 1520–1540

.

C-H Stretch (Aromatic): 3000–3100

.

C-H Stretch (Aliphatic

): 2920, 2850

.

Part 4: Pharmacophore & Functional Implications
In drug discovery, the 1-(3,5-dimethylphenyl)-1H-pyrazole unit serves as a robust

hydrophobic scaffold.

Structural Activity Relationship (SAR) Logic
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Metabolic Blocking: The 3,5-dimethyl pattern blocks the reactive meta positions on the

phenyl ring, preventing Phase I metabolic oxidation at these sites.

Steric Selector: The lack of ortho substituents allows the phenyl ring to rotate more freely

than in 2,6-dimethyl analogs, permitting the molecule to adapt to binding pockets that require

a planar or near-planar conformation.

Lipophilic Anchor: The scaffold is often used to occupy hydrophobic pockets (e.g., in p38

MAP kinase inhibitors or factor Xa inhibitors).

Interaction Pathway Diagram
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Caption: Pharmacophoric mapping of the scaffold interactions within a theoretical binding

pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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